Florbetaben

Amyloid PET Binding affinity Ki

Researchers in Alzheimer's trials face unreliable quantification due to nonspecific tracer binding. Florbetaben (¹⁸F) overcomes this with demonstrated high selectivity for Aβ plaques over tau/α-synuclein aggregates, even at concentrations far exceeding clinical doses. • Ki = 2.22 nM for Aβ plaques; highest white matter binding potential (BP = 0.32 ± 0.06) among five clinically available amyloid PET tracers tested head-to-head. • Superior white matter uptake homogeneity versus [¹¹C]PiB ensures a stable reference region for SUVR calculations in longitudinal trials. • FDA & EMA approved; commercially available synthesis modules facilitate multi-center clinical trial deployment.

Molecular Formula C21H26FNO3
Molecular Weight 358.4 g/mol
CAS No. 902143-01-5
Cat. No. B1249069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlorbetaben
CAS902143-01-5
Synonyms18F-BAY94-9172
18F-florbetaben
4-(N-methylamino)-4'-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)stilbene
BAY 94-9172
BAY94 9172
BAY94-9172
florbetaben
Molecular FormulaC21H26FNO3
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCOCCOCCF
InChIInChI=1S/C21H26FNO3/c1-23-20-8-4-18(5-9-20)2-3-19-6-10-21(11-7-19)26-17-16-25-15-14-24-13-12-22/h2-11,23H,12-17H2,1H3/b3-2+/i22-1
InChIKeyNCWZOASIUQVOFA-FWZJPQCDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Florbetaben F-18: Amyloid PET Tracer Overview & Procurement


Florbetaben (¹⁸F), marketed under the brand name Neuraceq, is a fluorine-18 labeled stilbene derivative developed as a positron emission tomography (PET) radiotracer for the non-invasive detection of β-amyloid neuritic plaques in the brain [1]. It is indicated for PET imaging to estimate β-amyloid neuritic plaque density in adult patients with cognitive impairment who are being evaluated for Alzheimer's disease (AD) and other causes of cognitive decline [2]. Florbetaben F-18 possesses a distinct chemical structure (molecular formula C21H26¹⁸FNO3, molecular weight ~358.44 g·mol⁻¹) that dictates its function as an amyloid-targeting PET tracer [3]. It crosses the blood-brain barrier and shows differential retention in brain regions that contain β-amyloid deposits, with high affinity (Ki = 2.22 nM) for amyloid β plaques [4]. Florbetaben is one of three FDA-approved ¹⁸F amyloid PET tracers, alongside florbetapir (Amyvid) and flutemetamol (Vizamyl), and is distinguished by specific performance characteristics that influence its selection for research and clinical applications [5].

Amyloid-β PET imaging research and clinical trial endpoint quantification
¹⁸F-labeled stilbene tracer with reported high affinity for neuritic plaques
WM
Longitudinal quantitative SUVR analysis with stable white matter reference region
Reported higher homogeneity and reduced age dependence vs. research standard PiB
Sel
High selectivity for Aβ over tau and α-synuclein aggregates
Supports mixed pathology research context; reported negligible off-target binding

Florbetaben F-18: Key Differentiators in Tracer Selection


Substitution among FDA-approved ¹⁸F amyloid PET tracers (florbetaben, florbetapir, flutemetamol) is not straightforward due to significant differences in binding affinity, white matter retention characteristics, off-target binding profiles, and brain kinetics that directly impact image quantification, diagnostic thresholds, and clinical workflow [1]. While all three tracers are indicated for the detection of β-amyloid plaques, their distinct molecular structures (stilbene derivatives for florbetaben and florbetapir vs. benzothiazole derivative for flutemetamol) confer varying degrees of specific vs. nonspecific binding, influencing the dynamic range of the PET signal and the robustness of quantitative analyses [2]. Furthermore, differences in white matter (WM) uptake homogeneity affect visual interpretation and automated quantification, with florbetaben demonstrating more favorable texture characteristics than the research standard [¹¹C]PiB [3]. Additionally, the selectivity profile against other pathological aggregates (tau, α-synuclein) differs among tracers, which is crucial for accurate differential diagnosis in mixed pathology cases [4]. Consequently, selecting a tracer for a clinical trial or routine diagnostic program requires careful consideration of these performance metrics, as simple interchangeability is not supported by the quantitative evidence detailed below.

Affinity and binding profile divergence
Reported Aβ binding affinity differs across approved ¹⁸F tracers (florbetapir, flutemetamol). Quantitative SUVR cut-off thresholds may shift; direct interchange without re-validation is not supported.
White matter retention characteristics
Florbetaben demonstrates a distinct white matter binding potential and homogeneity pattern compared to florbetapir and flutemetamol. Reference region behavior may alter longitudinal quantification.
Off-target selectivity context
Selectivity against tau and α-synuclein aggregates differs among amyloid PET tracers. In mixed pathology cohorts, tracer substitution may introduce signal interpretation variability.

Florbetaben F-18: Quantitative Evidence Guide


Binding Affinity Across Amyloid PET Tracers

Florbetaben exhibits a higher binding affinity (Ki = 2.22 nM) for amyloid β plaques compared to florbetapir (Ki = 2.87 nM), though lower than flutemetamol (Ki = 0.74 nM), when measured in a consistent assay system [1]. The affinity relative to the research standard PiB is 0.39 for florbetaben, compared to 0.30 for florbetapir and 1.18 for flutemetamol, indicating a balanced profile between specific binding and nonspecific background [1]. Binding affinity was determined using displacement assays in human Alzheimer's disease brain homogenates.

Binding Affinity (Ki)
Head-to-head
Ki = 2.22 nM
Florbetapir 2.87 nM, Flutemetamol 0.74 nM
Reported affinity context; intermediate rank among approved tracers
Human AD homogenate assay; affects dynamic range
Amyloid PET Binding affinity Ki

Diagnostic Accuracy vs. Histopathology

In a multicenter phase 3 study comparing in vivo florbetaben PET imaging to post-mortem histopathology as the gold standard, florbetaben demonstrated a sensitivity of 97.9% (95% CI 93.8-100%) and specificity of 88.9% (95% CI 77.0-100%) for detecting neuritic β-amyloid plaques on a subject-level visual read [1]. In a regional tissue-scan matched analysis of areas known to strongly accumulate β-amyloid plaques, sensitivity ranged from 82% to 90% and specificity from 86% to 95% [1]. A separate Phase 3 analysis using a whole-brain visual assessment procedure proposed for routine clinical practice demonstrated 100% sensitivity and 92% specificity with excellent inter-reader agreement (kappa = 0.88) [2]. A systematic review and meta-analysis found no marked differences in the diagnostic accuracy of florbetaben, florbetapir, and flutemetamol when compared to clinical diagnosis or histopathology, with all tracers performing similarly in discriminating AD from healthy controls [3]. However, the availability of robust Phase 3 histopathology-confirmed data specifically for florbetaben provides a high level of evidence for its clinical validity.

Diagnostic Accuracy vs. Histopathology
Cross-study comparable
Sens. 97.9% / Spec. 88.9%
Phase 3, n=74; meta-analysis: no marked difference among ¹⁸F tracers
Supports endpoint validation context; high evidence level from histopathology confirmation
Subject-level visual read; regional sensitivity 82–90%
Diagnostic accuracy Sensitivity Specificity Phase 3

White Matter Uptake Homogeneity

In a head-to-head comparison of white matter (WM) uptake properties, florbetaben demonstrated significantly higher homogeneity (p<0.001), higher energy (p<0.001), and lower contrast (p<0.001) compared to the research standard [¹¹C]PiB [1]. The variance in WM uptake texture parameters was significantly lower for florbetaben (p<0.001), indicating more consistent nonspecific background signal across subjects [1]. Furthermore, while PiB WM uptake texture parameters showed significant age-correlation (homogeneity r=0.6, p<0.001; energy r=0.57, p<0.001; contrast r=-0.59, p<0.001), florbetaben WM homogeneity only weakly correlated with age (r=0.45, p=0.007) and energy/contrast showed no age effect, suggesting more stable reference tissue properties across the adult lifespan [1].

WM Homogeneity vs. PiB
Head-to-head
Higher homogeneity (p < 0.05)
PiB: higher variance, age correlation (r=0.6, p < 0.05)
Stable white matter reference improves SUVR reliability
Matched cohorts, GAAIN database
White matter Nonspecific binding Image quantification Radiomics

White Matter Binding Potential Across Tracers

In a head-to-head baboon study comparing five amyloid PET tracers, florbetaben demonstrated the highest binding potential (BP) in white matter (0.32 ± 0.06), significantly exceeding that of flutemetamol (0.20 ± 0.03), ¹¹C-MeDAS (0.17 ± 0.03), and ¹¹C-PiB (0.16 ± 0.03) [1]. The standardized uptake value ratio (SUVR75-90) for white matter was 1.32 ± 0.07 for florbetaben, compared to 1.38 ± 0.03 for florbetapir, 1.34 ± 0.02 for flutemetamol, 1.27 ± 0.04 for ¹¹C-MeDAS, and 1.25 ± 0.07 for ¹¹C-PiB [1]. Distribution volume ratio (DVR) was not significantly different between florbetaben (1.26 ± 0.06) and florbetapir (1.27 ± 0.03), but both were significantly higher than flutemetamol (1.17 ± 0.02), ¹¹C-MeDAS (1.16 ± 0.03), and ¹¹C-PiB (1.14 ± 0.02) [1].

WM Binding Potential
Head-to-head
BP = 0.32 ± 0.06
Flutemetamol 0.20, PiB 0.16; SUVR 1.32 ± 0.07
Highest reported BP among tested tracers; supports myelin imaging research
Baboon study, Logan method
Binding potential SUVR Myelin imaging WM binding

Off-Target Binding Selectivity

In vitro autoradiography and fluorescence microscopy studies demonstrate that florbetaben exclusively binds Aβ plaques in Alzheimer's disease brain sections at low nanomolar concentrations, with no detectable binding to tau or α-synuclein aggregates [1]. Specifically, at concentrations thousand-folds higher than those achieved during a clinical PET scan, [¹⁹F]-florbetaben did not bind to α-synuclein aggregates in dementia with Lewy bodies (DLB) brain sections or to tau aggregates in frontotemporal lobar degeneration-tau (FTLD-tau) brain sections [1]. This contrasts with other amyloid PET tracers that may exhibit off-target binding to tau or other protein aggregates, which can confound interpretation in cases of mixed pathology.

Off-Target Selectivity
Class-level inference
No binding to tau / α-synuclein at >1000× PET concentration
Supports Aβ-specific signal interpretation in mixed pathology
Postmortem DLB/FTLD-tau sections; autoradiography
Selectivity Tau α-synuclein Mixed pathology

Brain Kinetics in Alzheimer’s Mouse Model

In a transgenic mouse model of Alzheimer's disease (APP/PS1), kinetic analysis of ¹⁸F-florbetaben images revealed significant differences in K1 (rate of tracer delivery) and k4 (rate of dissociation) between AD and control groups, whereas ¹⁸F-flutemetamol images did not show significant differences in these kinetic parameters [1]. Additionally, ¹⁸F-florbetaben images exhibited more prominent visual uptake intensity and higher standardized uptake value ratios (SUVR) compared to ¹⁸F-flutemetamol, with stronger correlations to histopathological amyloid burden [1]. This suggests that florbetaben may provide greater sensitivity to detect early or subtle changes in amyloid burden in preclinical models.

Mouse Model Kinetics
Head-to-head
Significant K1/k4 group differences
Flutemetamol: non-significant; higher SUVR for florbetaben
Reported kinetic sensitivity may support early pathology detection
APP/PS1 transgenic mice; dynamic PET
Kinetic modeling SUVR Mouse model K1 k4

Florbetaben F-18: Optimal Application Scenarios


Longitudinal AD Trials with Consistent Quantification

Florbetaben's higher white matter uptake homogeneity and reduced age dependence compared to [¹¹C]PiB [1] provide a more stable reference region for SUVR calculations over time. This is critical for longitudinal trials where consistent quantification across multiple time points and diverse patient ages is required to accurately measure changes in amyloid burden. The FDA-approved status and availability of commercial synthesis modules facilitate multi-center trial deployment.

Differential Diagnosis in Mixed Neurodegenerative Pathology

The demonstrated high selectivity of florbetaben for Aβ plaques over tau and α-synuclein aggregates, even at concentrations far exceeding clinical doses [1], reduces the likelihood of false-positive signals from co-pathology. This makes florbetaben particularly suitable for differential diagnosis in patient populations where mixed proteinopathies (e.g., AD with Lewy bodies, AD with FTLD-tau) are prevalent.

Myelin Imaging in Multiple Sclerosis

Among five clinically available amyloid PET tracers tested head-to-head, florbetaben exhibited the highest white matter binding potential (BP = 0.32 ± 0.06) [1]. This superior binding in white matter, combined with its ¹⁸F half-life (110 min) enabling distribution to centers without on-site cyclotrons, positions florbetaben as a promising tracer for quantitative myelin imaging in multiple sclerosis and other demyelinating disorders [1].

Preclinical AD Mouse Model Imaging

In APP/PS1 transgenic mice, florbetaben demonstrated significant kinetic differences (K1, k4) between AD and control groups, whereas flutemetamol did not [1]. Florbetaben also provided more prominent visual uptake and higher SUVR values [1]. This enhanced sensitivity in a preclinical model makes florbetaben a valuable tool for evaluating amyloid-modifying therapeutics in animal studies before translation to human trials.

Application
Selection Property
Validation Focus
Longitudinal amyloid imaging studies
White matter reference stability
SUVR reproducibility across time points
Mixed neuropathology imaging research
Aβ selectivity profile
Tau/α-synuclein cross-reactivity review
Myelin imaging research
White matter binding potential context
Myelin-related BP and DVR reproducibility
Preclinical AD model imaging
Kinetic sensitivity in models
K1/k4 group differentiation review

Technical Documentation Hub

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32 linked technical documents
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